molecular formula C15H13F3N2O4S B2563310 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine CAS No. 1903308-57-5

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B2563310
CAS No.: 1903308-57-5
M. Wt: 374.33
InChI Key: CFVRWYWAGYYOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring linked to an azetidine moiety, which is further substituted with a trifluoromethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine intermediate. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethoxybenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as trifluoromethoxybenzenesulfonyl chloride . The final step involves coupling the azetidine intermediate with a pyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity . The azetidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and pyridine-based molecules that feature sulfonyl groups. Examples include:

Uniqueness

What sets 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine apart is its combination of the trifluoromethoxybenzenesulfonyl group with the azetidine and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4S/c16-15(17,18)24-13-5-1-2-6-14(13)25(21,22)20-9-12(10-20)23-11-4-3-7-19-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVRWYWAGYYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.